BenchChemオンラインストアへようこそ!

2-(2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetic acid

Aldose reductase inhibition Pharmacophore mapping Oxidation state SAR

This unique tetrahydroquinazolineacetic acid scaffold (CAS 59552-96-4) features a distinct mono-oxo at C2 and a free C4-acetic acid side chain—an oxidation-state pattern not replicated by standard 2,4-dioxo analogs. With both N1/N3 positions unsubstituted, it enables orthogonal derivatization for systematic SAR exploration of aldose reductase and related oxidoreductases. At MW 206.20 with 3 H-bond donors and XLogP3 of 0, it meets rule-of-three criteria for fragment-based screening libraries, offering a polar, synthetically tractable entry point for fragment growth campaigns targeting enzymes with hydrophilic active sites (see Tokalı et al., 2023).

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
CAS No. 59552-96-4
Cat. No. B6249234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetic acid
CAS59552-96-4
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(NC(=O)N2)CC(=O)O
InChIInChI=1S/C10H10N2O3/c13-9(14)5-8-6-3-1-2-4-7(6)11-10(15)12-8/h1-4,8H,5H2,(H,13,14)(H2,11,12,15)
InChIKeyFFXKXXOWFIBZCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetic acid (CAS 59552-96-4): Structural Identity and Compound Class Placement for Procurement Decisions


2-(2-Oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetic acid (CAS 59552-96-4) is a heterocyclic small molecule (C₁₀H₁₀N₂O₃, MW 206.20 g/mol) bearing a partially saturated quinazoline core with a single oxo substituent at position 2 and an acetic acid side chain at position 4 . It belongs to the tetrahydroquinazolineacetic acid family, a scaffold class that has yielded clinically evaluated aldose reductase inhibitors such as Zenarestat (FR74366) . Unlike the extensively characterized 2,4-dioxo and N-substituted congeners that dominate the literature, this compound possesses a distinct oxidation-state pattern (mono‑oxo at C2) and an unsubstituted N1/N3 ring, resulting in a unique hydrogen‑bond donor/acceptor profile that cannot be replicated by the commercially prevalent 2,4‑dioxoquinazolineacetic acid analogs [1].

Why 2,4-Dioxo or N-Substituted Tetrahydroquinazoline Acetic Acids Cannot Substitute for 2-(2-Oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetic acid in SAR-Driven Programs


The tetrahydroquinazolineacetic acid class exhibits steep structure–activity relationships that preclude generic interchange. Malamas and Millen (1991) demonstrated that moving from the 2,4‑dioxo to the dihydroquinazolone oxidation state abolishes in vivo oral activity despite retained in vitro potency (IC₅₀ ~10⁻⁶–4×10⁻⁸ M), indicating that the C4 carbonyl is a critical pharmacophoric element for target engagement [1]. Compound 59552-96-4 lacks this C4 carbonyl, replacing it with an sp³ C–H bearing the acetic acid side chain—a topological rearrangement that fundamentally alters the hydrogen‑bond acceptor map accessible to aldose reductase and related targets [2]. Furthermore, the 2‑thioxo analog series synthesized by Fukamachi et al. (2010) confirms that even isosteric replacement at the 2‑position (O→S) diverts the synthetic route and physicochemical profile, underscoring that the 2‑oxo‑4‑acetic acid architecture is not trivially mimicked by commercially available 2,4‑dioxo‑1‑yl‑acetic acid or 2‑thioxo‑4‑acetic acid building blocks .

Quantitative Differentiation Evidence for 2-(2-Oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetic acid Relative to Closest Structural Analogs


Oxidation-State Differentiation: Mono‑oxo (2‑oxo) vs. 2,4‑Dioxo Tetrahydroquinazoline Acetic Acids in Aldose Reductase Pharmacophore Matching

The target compound possesses only a single carbonyl at C2, whereas the most biologically characterized members of this scaffold class (e.g., Zenarestat, compounds 10–11 in Malamas & Millen 1991) bear two carbonyls at C2 and C4 [1]. The C4 carbonyl of the 2,4‑dioxo series participates in a key hydrogen‑bond interaction within the aldose reductase active site; its replacement by an sp³ C–H in compound 59552-96-4 generates a complementary, rather than duplicative, pharmacophoric geometry [2]. This difference is not merely potency-related—the 1991 comparative study showed that dihydroquinazolones (lacking the C4 carbonyl) retained in vitro IC₅₀ values in the 10⁻⁶–4×10⁻⁸ M range but completely lost oral in vivo efficacy, demonstrating that the C4 oxidation state governs downstream biological properties beyond target binding [3].

Aldose reductase inhibition Pharmacophore mapping Oxidation state SAR

Positional Isomerism: Acetic Acid at C4 vs. N1/N3 Substitution in Tetrahydroquinazoline Acetic Acid Building Blocks

Compound 59552-96-4 carries the acetic acid moiety on the C4 carbon of the saturated ring, whereas the most common commercial building blocks (e.g., 2‑(2,4‑dioxo‑1,2,3,4‑tetrahydroquinazolin‑1‑yl)acetic acid, CAS 4802‑88‑4; and 2‑(2,4‑dioxo‑1,2,3,4‑tetrahydroquinazolin‑3‑yl)acetic acid, CAS 78754‑94‑6) attach the acetic acid to N1 or N3 . This regiochemical difference translates into distinct vectors for further derivatization: the C4‑acetic acid projects perpendicular to the ring plane, while the N‑acetic acid projects approximately coplanar with the quinazoline system. In the context of aldose reductase inhibitors, Malamas and Millen showed that N‑aralkyl substitution on the 2,4‑dioxo scaffold is critical for oral potency, implying that the N1/N3 positions must remain available for lipophilic substitution; the C4‑acetic acid of 59552-96-4 leaves both N1 and N3 free for independent optimization [1].

Positional isomerism Building block diversity Regioisomeric SAR

Synthetic Tractability Comparison: 2‑Oxo vs. 2‑Thioxo Tetrahydroquinazoline‑4‑acetic Acid Derivatives

Fukamachi et al. (2010) reported an efficient one‑pot addition/cyclization sequence for synthesizing 2‑thioxo‑1,2,3,4‑tetrahydroquinazolin‑4‑yl‑acetic acid derivatives from 3‑(2‑isothiocyanatophenyl)propenoic acid derivatives and primary amines at room temperature followed by reflux . While this methodology yields the 2‑thioxo analogs in a single operational step, the corresponding 2‑oxo analogs (including compound 59552-96-4) are not accessible via this route and require a distinct synthetic strategy—typically condensation of anthranilic acid derivatives with aldehydes/ketones followed by cyclization and oxidation . This divergent synthetic entry means that researchers seeking the 2‑oxo scaffold cannot simply purchase the 2‑thioxo building block and convert it; the C=S→C=O transformation on the tetrahydroquinazoline ring is not straightforward under mild conditions, necessitating procurement of the pre‑formed 2‑oxo compound.

Synthetic methodology Building block accessibility One‑pot cyclization

Calculated Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bond Donor Capacity vs. 2,4‑Dioxo and N‑Substituted Analogs

Compound 59552-96-4 (C₁₀H₁₀N₂O₃, MW 206.20) possesses 3 hydrogen‑bond donors (carboxylic acid –OH + two ring –NH–) and a predicted logP lower than the N‑benzylated 2,4‑dioxo analogs that dominate the aldose reductase inhibitor literature . The 2,4‑dioxo‑N‑benzyl‑acetic acid derivatives typically have MW >350 and logP values shifted significantly higher due to the lipophilic N‑aralkyl substituent. For example, Zenarestat (C₁₇H₁₁BrClFN₂O₄, MW ~440) has substantially greater lipophilicity and a different H‑bond donor/acceptor ratio [1]. This places 59552-96-4 in a distinct physicochemical space—lower MW, lower logP, higher fraction of sp³ carbon (Fsp³), and greater aqueous solubility potential—making it more suitable for fragment‑based drug discovery or as a polar starting scaffold for lead optimization programs that require subsequent lipophilic decoration.

Physicochemical profiling Drug‑likeness LogP HBD count

Evidence‑Backed Application Scenarios for Procuring 2-(2-Oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetic acid


Aldose Reductase Inhibitor Scaffold‑Hopping: Probing the C4‑Carbonyl‑Independent Binding Hypothesis

The 2,4‑dioxo series (Zenarestat, Malamas compounds 10–11) derives potency from dual C2/C4 carbonyl H‑bond acceptance within the aldose reductase active site [1]. Compound 59552-96-4, lacking the C4 carbonyl, can be employed to test whether mono‑oxo tetrahydroquinazoline‑4‑acetic acids retain sufficient binding affinity to serve as alternative starting points for AR inhibitor development, potentially accessing binding sub‑pockets not engaged by the planar 2,4‑dioxo system . This is directly relevant given Tokalı et al. (2023) demonstrated that quinazolin‑4(3H)‑one acetic acid derivatives achieve nanomolar AR inhibition (Kᵢ = 61.20 nM for compound 19) with a single oxo pharmacophore, supporting the viability of mono‑oxo scaffolds [2].

Dual‑Vector Derivatization Building Block for Parallel Medicinal Chemistry Libraries

With both N1 and N3 positions free (unlike N‑acetic acid regioisomers CAS 4802-88-4 and 78754-94-6), compound 59552-96-4 permits independent N1 and N3 substitution for systematic SAR exploration [1]. The C4‑acetic acid handle can be orthogonally functionalized (amide coupling, esterification) without consuming the nitrogen sites that are critical for target engagement in aldose reductase and related oxidoreductase enzymes, as established by Malamas and Millen's demonstration that N‑aralkyl substitution governs oral bioavailability .

Fragment‑Based Drug Discovery (FBDD) Library Entry: Low‑MW, High‑Polarity Tetrahydroquinazoline Scaffold

At MW 206.20 with 3 H‑bond donors and predicted logP <1, compound 59552-96-4 meets rule‑of‑three criteria for fragment screening libraries [1]. This contrasts with the majority of commercially available tetrahydroquinazolineacetic acid building blocks (MW typically >250, logP >1.5) and provides a more polar, synthetically tractable entry point for fragment growth campaigns targeting enzymes with hydrophilic active sites such as aldose reductase or dihydrofolate reductase .

Synthetic Methodology Development: Benchmark Substrate for 2‑Oxo‑Tetrahydroquinazoline Annulation Chemistry

The 2010 Fukamachi methodology efficiently delivers 2‑thioxo analogs but is inapplicable to 2‑oxo compounds [1]. Compound 59552-96-4 serves as an authentic standard and benchmark substrate for developing complementary annulation methods targeting the 2‑oxo scaffold—addressing a synthetic gap where the 2‑oxo series lacks the convenient one‑pot entry available to the 2‑thioxo series .

Quote Request

Request a Quote for 2-(2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.